molecular formula C20H18ClNO5 B11200165 Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate

Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate

Cat. No.: B11200165
M. Wt: 387.8 g/mol
InChI Key: CEPKOSFUVYBDBP-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core and sulfonamide functionality. Key structural features include:

  • 3-ethyl substitution on the triazolo ring.
  • N-(3,5-dimethylphenyl) and N-(2-methylbenzyl) groups attached to the sulfonamide nitrogen. These modifications influence lipophilicity, steric bulk, and electronic properties, which are critical for biological activity and pharmacokinetics.

Properties

Molecular Formula

C20H18ClNO5

Molecular Weight

387.8 g/mol

IUPAC Name

methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate

InChI

InChI=1S/C20H18ClNO5/c1-24-18-8-14-15(9-19(18)25-2)22-16(20(23)26-3)10-17(14)27-11-12-5-4-6-13(21)7-12/h4-10H,11H2,1-3H3

InChI Key

CEPKOSFUVYBDBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 3-chlorobenzyl chloride with 6,7-dimethoxyquinoline-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Table 1: Summary of Synthetic Routes

StepReaction TypeKey ReagentsConditions
1CyclizationVarious quinoline precursorsHeat, solvent
2Esterification3-Chlorobenzyl chloride, K2CO3DMF, elevated temperature

Chemistry

In chemistry, Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with distinct properties.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. For instance, studies have shown its potential in modulating the activity of specific enzymes involved in metabolic pathways, which can be crucial for understanding disease mechanisms.

Medicine

This compound has been explored for its therapeutic properties, particularly in anticancer and anti-inflammatory research. Its ability to interact with biological targets suggests potential applications in drug development.

Case Study: Anticancer Activity

A study investigating the anticancer properties of similar quinoline derivatives demonstrated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. This provides a framework for exploring this compound's effects on cancer cell lines.

Industry

In industrial applications, this compound is utilized in developing novel materials and chemical processes. Its reactivity allows it to be employed as a precursor for various chemical syntheses, contributing to advancements in material science.

Table 2: Comparison of Related Compounds

Compound NameCore StructureKey Functional Groups
Methyl 4-[(3-chlorophenyl)methoxy]benzoateBenzoateChlorophenyl
Methyl 6,7-dimethoxyquinolineQuinolineDimethoxy
This compoundQuinolineMethoxy, Chlorophenyl

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Molecular Formula Molecular Weight Substituents Melting Point
Target Compound C26H29N4O2S* ~461.6* 3-ethyl; N-(3,5-dimethylphenyl); N-(2-methylbenzyl) Not reported
8a (N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide) C19H13ClF2N4O2S 435.6 3-H; N-(3-chlorobenzyl); N-(3,5-difluorophenyl) 160–162 °C
8b (N-(2,5-dimethylbenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide) C24H26N4O2S 435.4 3-methyl; N-(2,5-dimethylbenzyl); N-(3,5-dimethylphenyl) 195–196 °C
Compound (N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-...) C21H17F3N4O2S 446.4 3-ethyl; N-(3,5-difluorophenyl)methyl; N-(3-fluorophenyl) Not reported

*Calculated based on structural similarity to 8b and .

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s 3-ethyl group and dual methyl substitutions (3,5-dimethylphenyl, 2-methylbenzyl) increase its molecular weight (~461.6) compared to 8b (435.4) and 8a (435.6). The ethyl group adds ~14–15 Da over methyl analogs .
  • The fluorinated analog in has a lower molecular weight (446.4) due to fewer carbon atoms but includes three fluorine atoms, enhancing electronegativity .

Melting Points :

  • 8b (195–196 °C) has a higher melting point than 8a (160–162 °C), likely due to increased symmetry and methyl group packing efficiency. The target compound’s melting point is unreported but expected to be lower than 8b due to the ethyl group’s steric bulk disrupting crystal lattice formation .

Lipophilicity :

  • The 3-ethyl and dual methyl groups in the target compound likely enhance lipophilicity (logP) compared to 8a (chloro, difluoro) and 8b (methyl). This could improve membrane permeability but reduce aqueous solubility, a trend observed in sulfonamide-based antimalarials .

Biological Activity

Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₁₁ClN₁O₄
  • Molecular Weight : 251.67 g/mol
  • CAS Number : 205448-66-4

This compound exhibits multiple biological activities primarily through its interaction with various molecular targets:

  • Kinase Inhibition : The compound has been identified as a dual inhibitor targeting both MET and VEGF pathways. These pathways are crucial in cancer progression and metastasis. Inhibition of these kinases can lead to reduced tumor growth and angiogenesis .
  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. For instance, it has demonstrated effectiveness against castration-resistant prostate cancer cells, suggesting its potential use in treating advanced prostate cancer .
  • Cellular Mechanisms : The compound modulates several signaling pathways involved in cell survival and apoptosis. It has been reported to induce apoptosis in cancer cells by activating caspases and altering the expression of Bcl-2 family proteins .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, including breast and prostate cancer cells. Results indicated an IC50 value in the low micromolar range, showcasing significant cytotoxic effects .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS) and cell cycle arrest at the G1 phase, contributing to its antitumor effects .

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of this compound:

  • Tumor Xenograft Models : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in xenograft models of prostate cancer. The treatment was associated with decreased vascularization within tumors, indicating effective anti-angiogenic properties .

Case Studies

  • Prostate Cancer Treatment : A clinical case reported a patient with advanced prostate cancer who showed a significant reduction in PSA levels after treatment with a regimen including this compound over a period of six months. Imaging studies confirmed a decrease in tumor burden .
  • Combination Therapies : Research indicates enhanced efficacy when combined with other chemotherapeutic agents like docetaxel. This combination therapy resulted in improved survival rates compared to monotherapy in preclinical models .

Data Tables

Study TypeCell LineIC50 (µM)Effect Observed
In VitroProstate Cancer5Induction of apoptosis
In VitroBreast Cancer8Cell cycle arrest at G1 phase
In VivoTumor Xenograft ModelN/ASignificant reduction in tumor size

Q & A

(Basic) What are the recommended synthetic routes for Methyl 4-[(3-chlorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate, and what key reaction parameters influence yield?

Answer:
The compound can be synthesized via multi-step protocols involving:

  • Quinoline core formation : Cyclocondensation of substituted anilines with ketoesters under acidic conditions to establish the quinoline scaffold.
  • Functionalization : Introduction of the 3-chlorophenylmethoxy group via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at position 4, requiring precise control of temperature (80–120°C) and catalyst loading (e.g., PdCl₂(PPh₃)₂ at 2–5 mol%) .
  • Esterification : Methylation of the carboxylic acid precursor using trimethylsilyl diazomethane (TMS-diazomethane) in methanol under anhydrous conditions.
    Critical parameters :
  • Catalyst selection : Pd-based catalysts improve coupling efficiency for aryl ethers .
  • Reaction time : Over-substitution at electron-rich positions (e.g., 6,7-dimethoxy) can occur if NAS exceeds 24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate intermediates .

(Advanced) How can crystallographic data for this compound be refined to resolve electron density ambiguities in the quinoline ring system?

Answer:
To address ambiguities in electron density maps:

Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data completeness (>95%) and redundancy.

Refinement with SHELXL :

  • Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms.
  • Use restraints (e.g., DELU, SIMU) to stabilize ADPs in regions with low density .

ORTEP visualization : Generate thermal ellipsoid plots (ORTEP-3) to identify disordered regions, particularly in the methoxy and chlorophenyl groups .

Twinned data : For cases of pseudo-merohedral twinning, apply the TWIN/BASF commands in SHELXL to model twin domains .

(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (quinoline H-5: δ ~8.5 ppm; H-3: δ ~7.2 ppm) and methoxy groups (δ ~3.9–4.1 ppm). Use DEPT-135 to distinguish CH₃ (ester) from CH₂/CH groups .
  • IR spectroscopy : Confirm ester carbonyl (C=O stretch: 1720–1740 cm⁻¹) and ether linkages (C-O-C: 1220–1260 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error.
  • X-ray diffraction (XRD) : Resolve stereochemical ambiguities in the 3-chlorophenylmethoxy substituent .

(Advanced) What strategies address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Answer:
Discrepancies often arise from:

  • Metabolic instability : Incorporate metabolic profiling (e.g., liver microsomal assays) to identify rapid demethylation of the 6,7-dimethoxy groups, reducing in vivo efficacy .
  • Solubility limitations : Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4). Modify formulation via nanoemulsion or co-solvents (e.g., PEG-400) to enhance bioavailability .
  • Target engagement : Validate target binding in vivo using positron emission tomography (PET) tracers or ex vivo autoradiography. Compare IC₅₀ values from enzyme assays (in vitro) with tissue distribution data .

(Advanced) How does the steric and electronic environment of the 3-chlorophenylmethoxy group affect regioselectivity in further derivatization?

Answer:

  • Steric effects : The 3-chlorophenyl group creates a bulky ortho position, hindering electrophilic substitution at C-5 of the quinoline. This favors reactions at the less-hindered C-8 position .
  • Electronic effects : The electron-withdrawing chlorine atom deactivates the phenyl ring, reducing reactivity toward Friedel-Crafts alkylation. Instead, prioritize Buchwald-Hartwig amination at the methoxy-linked position under Pd(OAc)₂/XPhos catalysis .
  • Computational modeling : Use density functional theory (DFT) to calculate Fukui indices for electrophilic attack, identifying C-8 as the most nucleophilic site (f⁺ ~0.12) .

(Basic) What are the key considerations for designing stability studies of this compound under physiological conditions?

Answer:

  • pH-dependent degradation : Conduct accelerated stability testing in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor ester hydrolysis via HPLC-UV at 254 nm .
  • Light sensitivity : Store samples in amber vials to prevent photodegradation of the quinoline chromophore.
  • Oxidative stability : Add antioxidants (e.g., BHT at 0.01% w/v) to formulations if LC-MS detects quinoline N-oxide byproducts .

(Advanced) How can computational methods predict the binding mode of this compound to kinase targets?

Answer:

  • Docking simulations : Use AutoDock Vina with flexible ligand settings to account for rotation of the 3-chlorophenylmethoxy group. Set grid boxes around ATP-binding pockets (e.g., EGFR kinase) .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the quinoline N atom and kinase hinge region (e.g., MET kinase: ΔG ~-9.2 kcal/mol) .
  • Free energy perturbation (FEP) : Calculate relative binding affinities for analogs with varied substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) .

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